molecular formula C17H22N2O2 B14951888 5-methyl-3-phenyl-N,N-di(propan-2-yl)-1,2-oxazole-4-carboxamide

5-methyl-3-phenyl-N,N-di(propan-2-yl)-1,2-oxazole-4-carboxamide

Cat. No.: B14951888
M. Wt: 286.37 g/mol
InChI Key: WGKZJWDDMNRIRG-UHFFFAOYSA-N
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Description

5-METHYL-3-PHENYL-N,N-BIS(PROPAN-2-YL)-1,2-OXAZOLE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This compound is characterized by its unique structure, which includes a phenyl group, a methyl group, and a carboxamide group attached to the oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHYL-3-PHENYL-N,N-BIS(PROPAN-2-YL)-1,2-OXAZOLE-4-CARBOXAMIDE typically involves the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors such as α-haloketones and amides.

    Introduction of Substituents: The phenyl and methyl groups can be introduced through various substitution reactions.

    Formation of the Carboxamide Group: This step involves the reaction of the oxazole derivative with isopropylamine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group.

    Reduction: Reduction reactions could target the carboxamide group, converting it to an amine.

    Substitution: The phenyl group may participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Introduction of various functional groups onto the phenyl ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or antimicrobial activity.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 5-METHYL-3-PHENYL-N,N-BIS(PROPAN-2-YL)-1,2-OXAZOLE-4-CARBOXAMIDE would depend on its specific application. For instance, if it exhibits antimicrobial activity, it might target bacterial cell walls or protein synthesis pathways. Molecular targets could include enzymes or receptors involved in these processes.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-3-phenyl-1,2-oxazole-4-carboxamide: Lacks the N,N-bis(propan-2-yl) group.

    3-Phenyl-1,2-oxazole-4-carboxamide: Lacks both the methyl and N,N-bis(propan-2-yl) groups.

Uniqueness

The presence of the N,N-bis(propan-2-yl) group in 5-METHYL-3-PHENYL-N,N-BIS(PROPAN-2-YL)-1,2-OXAZOLE-4-CARBOXAMIDE may confer unique properties such as increased lipophilicity or altered reactivity compared to similar compounds.

Properties

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

IUPAC Name

5-methyl-3-phenyl-N,N-di(propan-2-yl)-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C17H22N2O2/c1-11(2)19(12(3)4)17(20)15-13(5)21-18-16(15)14-9-7-6-8-10-14/h6-12H,1-5H3

InChI Key

WGKZJWDDMNRIRG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N(C(C)C)C(C)C

Origin of Product

United States

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